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The chemical shifts of the vinylic protons in trans-cinnamonitrile are influenced by the
combined electronic effects of the phenyl (CsHs) and cyano (-CN) groups. To understand these
influences, it is instructive to compare the *H NMR data of trans-cinnamonitrile with that of
styrene and acrylonitrile. Styrene allows for the examination of the phenyl group's effect in the
absence of the cyano group, while acrylonitrile provides a reference for the cyano group's
effect without the phenyl ring.

The data presented in the table below was acquired in deuterated chloroform (CDCIs), a
common solvent for NMR analysis.[1]
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Chemical Shift (5,

Compound Structure Vinylic Proton
ppm)
trans-Cinnamonitrile Ha (alpha to -CN) ~5.86
Hp (beta to -CN) ~7.39
Styrene Ha (geminal) ~5.25
H[3 (cis to phenyl) ~5.76
Hp' (trans to phenyl) ~6.73
Acrylonitrile Ha (geminal) 5.69
Hp (cis to -CN) 6.11
Hp' (trans to -CN) 6.24

Chemical shift values for trans-cinnamonitrile are estimated from the spectrum provided by

ChemicalBook[2]. Values for styrene[3] and acrylonitrile[4] are from their respective entries in

ChemicalBook.

Dissecting the Electronic Effects in trans-Cinnamonitrile

In trans-cinnamonitrile, the two vinylic protons, Ha and Hf3, exhibit a significant difference in

their chemical shifts. Ha, which is adjacent to the cyano group, resonates at approximately 5.86

ppm. In contrast, Hf3, which is attached to the same carbon as the phenyl group, is shifted

significantly downfield to around 7.39 ppm, overlapping with the signals of the aromatic

protons.

This pronounced downfield shift of H can be attributed to two primary factors:

» Anisotropic Effect of the Phenyl Ring: The phenyl group possesses a ring current that

generates a local magnetic field.[5] Protons situated in the plane of the aromatic ring (like

HpB) experience a deshielding effect, causing their resonance to shift to a higher frequency

(downfield).

o Resonance Effect of the Cyano Group: The cyano group is a strong electron-withdrawing

group through resonance.[6] It pulls electron density from the double bond towards the
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nitrogen atom. This delocalization of electrons reduces the electron density at the (-carbon,
thereby deshielding the attached proton (Hp).

Comparison with Styrene

When comparing trans-cinnamonitrile to styrene, the powerful electron-withdrawing nature of
the cyano group becomes evident. In styrene, the proton analogous to Hf3 in trans-
cinnamonitrile (HB') resonates at approximately 6.73 ppm.[3] The introduction of the cyano
group in trans-cinnamonitrile shifts this signal downfield by about 0.66 ppm to ~7.39 ppm.
This is a direct consequence of the resonance-induced electron withdrawal by the -CN group,
which significantly deshields HB. Conversely, Ha in trans-cinnamonitrile (~5.86 ppm) is also
downfield compared to the geminal proton in styrene (~5.25 ppm), indicating the overall
electron-withdrawing character of the cyano group affects both vinylic protons.

Comparison with Acrylonitrile

The comparison with acrylonitrile highlights the influence of the phenyl group. In acrylonitrile,
the protons on the terminal carbon (analogous to the position of Hf in trans-cinnamonitrile)
resonate at 6.11 ppm and 6.24 ppm.[4] Replacing one of these protons with a phenyl group to
form trans-cinnamonitrile causes a dramatic downfield shift of the remaining proton (H3) to
~7.39 ppm. This substantial shift is primarily due to the magnetic anisotropy of the phenyl ring,
as discussed earlier. The proton alpha to the cyano group (Ha) in trans-cinnamonitrile (~5.86
ppm) is slightly upfield compared to the corresponding proton in acrylonitrile (5.69 ppm is for
the geminal proton, the alpha proton is at 6.11 or 6.24 ppm), which can be attributed to the
complex interplay of electronic and steric effects introduced by the bulky phenyl substituent.

The following diagram illustrates the key electronic influences on the vinylic protons of trans-
cinnamonitrile.
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Caption: Workflow for *H NMR analysis of trans-cinnamonitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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